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Compound of Interest

Compound Name: Triiodosilane

Cat. No.: B3047058

For researchers, scientists, and professionals in drug development, a detailed understanding of
the physicochemical properties of reagents is paramount. This guide provides a computational
comparison of triiodosilane (SiHIs) with other key halosilanes: trifluorosilane (SiHF3),
trichlorosilane (SiHCIs), and tribromosilane (SiHBr3). The data presented herein, derived from
computational chemistry studies, offers insights into their structural, electronic, and vibrational
properties.

This comparative analysis relies on data obtained from various computational studies. While
efforts have been made to present data from consistent theoretical levels, it is important to note
that the values are compiled from different sources, which may employ varied computational
methodologies.

Structural and Electronic Properties

The structural parameters and electronic properties of the trihalosilane series (SiHXs, where X
= F, Cl, Br, I) exhibit clear trends that correlate with the electronegativity and size of the halogen
substituent. As the halogen atom changes from fluorine to iodine, the Si-X bond length
increases, and the H-Si-X bond angle generally decreases. These trends are accompanied by
changes in the electronic properties, such as the dipole moment and the energies of the
frontier molecular orbitals (HOMO and LUMO).
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Property SiHF3 SiHCI3 SiHBr3 SiHIs

Si-H Bond ~1.55
1.449 1.464 1.481 )

Length (A) (estimated)

Si-X Bond ~2.44
1.555[1] 2.021 2.210[2] _

Length (A) (estimated)

H-Si-X Bond )
~110[1] 109.5 107.9[2] Not Available

Angle (°)

X-Si-X Bond ] )
110[1] 109.4 Not Available Not Available

Angle (°)

Dipole Moment )
1.26[1] 0.86 Not Available 1.14[3]

(Debye)

Total Energy ) ) )
Not Available Not Available Not Available -10.65[3]

(Hartree)

HOMO Energy ) ] ]

V) Not Available Not Available Not Available -9.82[3]

e

LUMO Energy i i )

V) Not Available Not Available Not Available -3.05[3]

e

Energy Gap (eV)  Not Available Not Available Not Available 6.77[3]

lonization

) Not Available Not Available Not Available 9.82[3]

Potential (eV)

Electron Affinity ] ) ]

V) Not Available Not Available Not Available 3.05[3]

e

Note: Data for SiHIs is based on semi-empirical MNDO-PM3 calculations and may not be

directly comparable to data for other halosilanes derived from different methods. Experimental

values are included where available and specified.

Vibrational Frequencies

The vibrational frequencies of the trihalosilanes are characteristic of their molecular structure

and the masses of their constituent atoms. The Si-H stretching frequency is a prominent
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feature in the infrared spectra of these compounds. The frequencies associated with the
silicon-halogen bonds and the various bending modes provide a detailed fingerprint for each

molecule.

Vibrational . . . .
SiHF3 (cm™?) SiHCIs (cm™?) SiHBrs (cm™?) SiHIs (cm™?)

Mode

Si-H Stretch Not Available 2261 2200[2] 1815[3]

Si-X Stretch ) 63-1815 (range)
Not Available 499 930[2]

(Sym) [3]

Si-X Stretch ) ) ] 63-1815 (range)
Not Available Not Available Not Available

(Asym) 3]

) ) 63-1815 (range)

SiH Bend Not Available 811 2196[2] 3]

SiXs Deform ) 63-1815 (range)
Not Available 254 430[2]

(Sym) [3]

SiXs Deform ] 63-1815 (range)
Not Available 600 950[2]

(Asym) 3]

) ) 63-1815 (range)
SiXs Rock Not Available 176 633[2]

[3]

Note: The vibrational frequency data is compiled from various sources and may not be directly
comparable due to different experimental or computational conditions. The data for SiHI3
represents a range of calculated modes.

Experimental and Computational Protocols

The data presented in this guide is a compilation from multiple computational chemistry studies
and experimental databases. The computational data for triiodosilane was primarily obtained
using the semi-empirical MNDO-PM3 method.[3] For other halosilanes, data is sourced from
the Computational Chemistry Comparison and Benchmark Database (CCCBDB) and may be
based on a variety of ab initio and Density Functional Theory (DFT) methods, such as B3LYP
with basis sets like 6-311++G(d,p).[4][5]
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General Computational Protocol (DFT Example):

o Geometry Optimization: The molecular structure of each halosilane is optimized to find its
lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP)
and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic
distribution.

e Frequency Analysis: Following optimization, a vibrational frequency calculation is performed
at the same level of theory. The absence of imaginary frequencies confirms that the
optimized structure corresponds to a true energy minimum. These calculations provide the
harmonic vibrational frequencies.

e Property Calculations: Single-point energy calculations are then carried out on the optimized
geometries to determine various electronic properties, including HOMO and LUMO energies,
dipole moment, and Mulliken population analysis.

Logical Workflow: Synthesis of Hydrosilanes from
Halosilanes

A common and important reaction of halosilanes is their conversion to hydrosilanes. This
process is fundamental in silicon chemistry for the production of various silicon-containing
compounds. The general workflow for this synthesis can be visualized as a logical progression
from starting materials to the final product.
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General Synthesis of Hydrosilanes from Halosilanes

Reducing Agent
(e.g., LiAlHa4, H2)

Trihalosilane (SiHX3)

Reduction Reaction

Byproduct
(e.g., LIAICIa, HX)

Hydrosilane (SiHa)

Click to download full resolution via product page
Caption: General reaction pathway for the synthesis of hydrosilanes from trihalosilanes.

This guide provides a foundational comparison of the computational properties of triiodosilane
and its lighter halogen counterparts. For specific applications, it is recommended to consult
detailed computational studies that utilize a consistent theoretical framework for all molecules
of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3047058#computational-comparison-of-triiodosilane-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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